molecular formula C15H20O3 B1509301 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 915924-52-6

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B1509301
CAS No.: 915924-52-6
M. Wt: 248.32 g/mol
InChI Key: MWFZQVQXQARBMM-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a versatile organic compound with the molecular formula C15H20O3. It is characterized by the presence of an allyl group, ethoxy, and isopropoxy substituents on a benzaldehyde core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde typically involves the following steps:

  • Allylation: The starting material, 4-isopropoxybenzaldehyde, undergoes allylation to introduce the allyl group at the 3-position.

  • Ethylation: The ethoxy group is introduced through an ethylation reaction, often using ethyl iodide or ethyl bromide as the ethylating agent.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the allyl group to an allylic alcohol or carboxylic acid.

  • Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

  • Substitution: Electrophilic substitution reactions can introduce new functional groups at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: Allylic alcohols or carboxylic acids.

  • Reduction: Benzyl alcohol.

  • Substitution: Substituted benzaldehydes or benzyl alcohols.

Scientific Research Applications

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3-allyl-5-ethoxy-4-propoxybenzaldehyde and 3-ethoxy-4-isopropoxybenzaldehyde. its unique combination of substituents gives it distinct chemical properties and reactivity. The presence of both ethoxy and isopropoxy groups on the benzene ring enhances its solubility and reactivity compared to similar compounds.

Comparison with Similar Compounds

  • 3-allyl-5-ethoxy-4-propoxybenzaldehyde

  • 3-ethoxy-4-isopropoxybenzaldehyde

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Biological Activity

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H20O3C_{15}H_{20}O_3. Its structure features an allyl group, ethoxy, and isopropoxy substituents on a benzaldehyde core, which contribute to its distinct chemical reactivity and solubility characteristics.

PropertyValue
IUPAC Name3-ethoxy-4-isopropoxy-5-propenylbenzaldehyde
Molecular Weight248.32 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzyme activities and modulate receptor functions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The presence of functional groups allows for interactions with various receptors, which could lead to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to possess activity against various bacterial strains, including those resistant to conventional antibiotics.

Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor effects. Studies have indicated that benzaldehyde derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. Similar benzaldehyde derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting a therapeutic role in conditions characterized by chronic inflammation.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundModeratePotentialYes
3-Allyl-5-hydroxybenzaldehydeHighModerateYes
3-Ethoxy-4-isopropylbenzaldehydeLowHighModerate

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of benzaldehyde derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanisms : In vitro experiments showed that certain benzaldehyde derivatives could induce apoptosis in human cancer cell lines, suggesting a potential pathway for therapeutic development.
  • Inflammation Models : Animal models treated with benzaldehyde derivatives exhibited reduced paw swelling and inflammatory cytokine levels, indicating a promising avenue for treating inflammatory diseases.

Properties

IUPAC Name

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZQVQXQARBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650935
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-52-6
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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